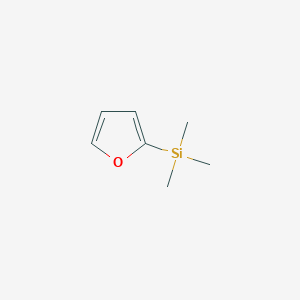

2-Trimethylsilylfuran

Übersicht

Beschreibung

2-Trimethylsilylfuran is a silyl-protected furan derivative, where the trimethylsilyl (TMS) group provides stability and reactivity control for furan, a five-membered aromatic ring containing oxygen. The presence of the TMS group significantly alters the physical and chemical properties of furan, making it more versatile in organic synthesis.

Synthesis Analysis

The synthesis of 2-Trimethylsilylfuran and related compounds often involves the use of trimethylsilyl-protected intermediates due to their stability and reactivity. For instance, trimethylsilyl-protected alkynes have been used as selective cross-coupling partners in titanium-catalyzed pyrrole synthesis, showcasing the utility of TMS groups in complex organic synthesis processes (Chiu & Tonks, 2018). Additionally, the synthesis of trimethylsilyl-protected carbinols from aldehydes and ketones demonstrates the TMS group's role in protecting sensitive functional groups during synthesis (Kister & Mioskowski, 2007).

Molecular Structure Analysis

The molecular structure of 2-Trimethylsilylfuran and related TMS-protected compounds is characterized by the presence of the TMS group, which can influence the compound's overall steric and electronic properties. The TMS group's presence affects the compound's reactivity, as seen in studies on the structural and coordination properties of various TMS-protected phosphine derivatives (Ito, Nishide, & Yoshifuji, 2006).

Chemical Reactions and Properties

2-Trimethylsilylfuran and similar TMS-protected compounds participate in a range of chemical reactions, highlighting their versatility. For example, the selective preparation of thiocyanates using 2-Trimethylsilylethyl sulfides in the von Braun cyanogen bromide reaction demonstrates the TMS group's utility in selective cleavage reactions (Chambert, Thomasson, & Décout, 2002). Additionally, the coupling of 2-silylphenylboronic acids with alkynes to form benzosiloles via rhodium catalysis underscores the role of the TMS group in facilitating carbon-silicon bond cleavage (Tobisu, Onoe, Kita, & Chatani, 2009).

Physical Properties Analysis

The physical properties of 2-Trimethylsilylfuran, such as solubility, boiling point, and stability, are significantly influenced by the TMS group. These properties are crucial for its handling and application in organic synthesis. For instance, poly[1-(trimethylsilyl)-1-propyne] demonstrates the impact of the TMS group on solubility and film formation, offering insights into the material properties of TMS-protected compounds (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).

Chemical Properties Analysis

The chemical properties of 2-Trimethylsilylfuran, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are pivotal for its application in organic synthesis. The efficient synthesis of beta-hydroxyesters and alpha,beta-unsaturated esters using alpha-trimethylsilylethylacetate illustrates the TMS group's influence on reactivity and selectivity in synthesis (Wadhwa & Verkade, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions :

- 2-Substituted-4-trimethylsilylfurans can be prepared by treating epoxycarbonyl compounds, a method useful for synthesizing various chemicals (Kang, JongSun, Hwang, & Jyung, 1994).

- The reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles allows for a short synthesis of 2-substituted-4-trimethylsilylfurans, highlighting its role in facilitating the synthesis of functionalized vinylsilanes (Knockel & Normant, 1984).

- A highly efficient method for introducing butenolide moieties to various electrophiles has been demonstrated using lithiated 5-(trimethylsilyl)furfuryl phenyl sulfides or the corresponding diphenylthioacetal, which is significant for additions or substitution reactions followed by oxidation of the silylfuran moieties (Takano, Yasuda, Urabe, & Kuwajima, 1985).

Spectroscopy and Quantum Studies :

- Ultraviolet photoelectron spectroscopy and CNDO/S quantum-chemical calculations of methyl-, t-butyl- and trimethylsilylfuranes, including 2-trimethylsilylfuran, show systematic effects on electron density and molecular behavior (Veszprémi, Nyulászi, & Nagy, 1987).

- 29Si and 13C nuclear magnetic resonance studies on various trimethylsilyl compounds, including those related to 2-trimethylsilylfuran, help understand the influences of substituent electronegativity on chemical shifts and coupling constants (Harris & Kimber, 1975).

Photochemical Studies :

- The photochemical isomerization reactions of 2-trimethylsilylfuran and other furan derivatives have been studied using ab initio methods, which are important for understanding the photochemical behavior of these compounds (d'Auria, 2000).

Biological and Medicinal Applications :

- Synthesis and study of cytotoxic activity of 2‐acetyl‐5‐trimethylsilylthiophene(furan) and their oximes show potential applications in medicinal chemistry, where the structural properties of these compounds are analyzed for biological activity (Lukevics et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

furan-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWRZEKRKZRDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166318 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trimethylsilylfuran | |

CAS RN |

1578-33-2 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

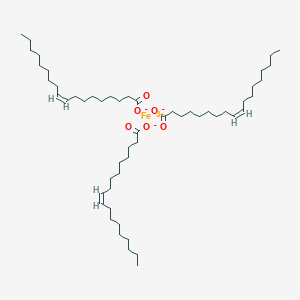

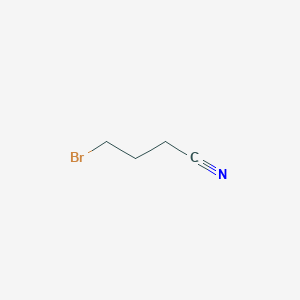

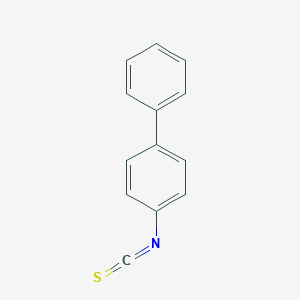

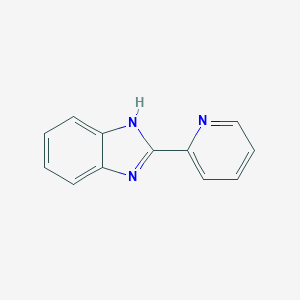

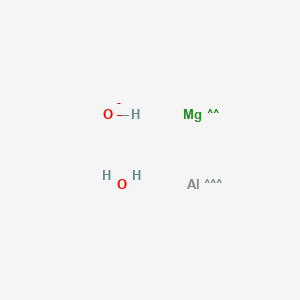

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)